4-Sulfanilylpyridine

Toxicology Drug Safety Preclinical Screening

4-Sulfanilylpyridine (also known as sulfapyridine or 2-sulfanilylaminopyridine) is a foundational sulfonamide antibacterial agent characterized by a pyridine ring linked to a sulfanilamide core. Its chemical formula is C11H11N3O2S, with a molecular weight of approximately 249.29 g/mol.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
Cat. No. B8556631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfanilylpyridine
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=NC=C2
InChIInChI=1S/C11H10N2O2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-8H,12H2
InChIKeyRPQAROOAFRNNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfanilylpyridine (Sulfapyridine) Technical Profile for Research and Industrial Procurement


4-Sulfanilylpyridine (also known as sulfapyridine or 2-sulfanilylaminopyridine) is a foundational sulfonamide antibacterial agent characterized by a pyridine ring linked to a sulfanilamide core [1]. Its chemical formula is C11H11N3O2S, with a molecular weight of approximately 249.29 g/mol [2]. While it served as a historic antibiotic, its contemporary relevance in procurement lies primarily in its role as a specific research tool, a comparator for structure-activity relationship (SAR) studies, and as the active metabolic moiety of the prodrug sulfasalazine [3].

The Case Against Generic Substitution for 4-Sulfanilylpyridine in Research and Development


Generic substitution of sulfonamide compounds in research applications is a high-risk strategy due to significant, quantifiable differences in their physicochemical properties, pharmacokinetic behavior, and toxicity profiles. Data demonstrate that even within the same class, variations in a single substituent—such as a pyridine versus a thiazole or pyrimidine ring—can lead to a 30-65% difference in acute toxicity, orders of magnitude difference in aqueous solubility, and divergent enzyme inhibition kinetics [1][2]. For projects requiring precise modeling of sulfasalazine metabolism or specific antibacterial mechanisms, substituting 4-sulfanilylpyridine with a more 'modern' analog will introduce uncontrolled variables, compromising data integrity and reproducibility [3].

Quantitative Differentiation Guide for 4-Sulfanilylpyridine vs. Key Analogs


Acute Toxicity Profile: 35% Lower LD50 vs. Sulfathiazole in Preclinical Models

4-Sulfanilylpyridine demonstrates a quantifiably higher acute toxicity profile compared to its close analog, sulfathiazole. In a direct preclinical comparison, the toxicity of sulfathiazole was determined to be approximately 65% of that of sulfapyridine based on LD50 end-point titrations in mice [1]. This translates to a 35% lower lethal dose for 4-sulfanilylpyridine, a critical consideration for in vivo experimental design and safety handling protocols.

Toxicology Drug Safety Preclinical Screening Sulfonamide

Aqueous Solubility: 56% Lower Solubility vs. Sulfamethoxazole Driving Divergent Bioavailability

4-Sulfanilylpyridine's low aqueous solubility is a primary driver of its historical crystalluria risk and its behavior in environmental systems. A direct comparison with sulfamethoxazole shows a substantial difference: sulfapyridine has an aqueous solubility of 268 mg/L at 25°C, whereas sulfamethoxazole is significantly more soluble at 610 mg/L at 37°C [1]. This 56% lower solubility for 4-sulfanilylpyridine directly impacts formulation strategies and pharmacokinetic predictions.

Formulation Science Bioavailability Environmental Fate Solubility

In Vivo Antibacterial Potency: Superior Efficacy vs. Sulfanilamide in Pneumococcal and Staphylococcal Infections

4-Sulfanilylpyridine was developed as a second-generation sulfonamide with demonstrably improved in vivo potency compared to its predecessor, sulfanilamide. Classic studies establish that sulfapyridine is more effective than sulfanilamide in mice against pneumococci (particularly types I, V, VI, VII, XVIII, XXIV, and XXIX) and Staphylococcus aureus, while showing similar efficacy against streptococci [1]. This enhancement is a direct consequence of the pyridine substitution, a key learning in sulfonamide SAR [2].

Antibacterial In Vivo Efficacy Pneumococcal Infection SAR

Pharmacokinetic Variability: 2.3x Difference in Half-Life Based on Acetylator Phenotype

The clearance and half-life of 4-sulfanilylpyridine are profoundly influenced by the patient's N-acetyltransferase 2 (NAT2) genotype, a key differentiator from other sulfonamides with less pronounced polymorphic metabolism. In human studies, slow acetylators exhibit an elimination half-life of approximately 14 hours with a clearance of 40 mL/min, whereas fast acetylators have a half-life of 6 hours and clearance of 150 mL/min [1]. This 2.3-fold difference in half-life and 3.75-fold difference in clearance is a critical variable in study design involving human-derived samples or in vivo models.

Pharmacokinetics Pharmacogenomics Drug Metabolism NAT2

Enzyme Inhibition: Competitive DHPS Inhibitor with Class-Defined Mechanism, Differentiated by Ionization

As a sulfonamide, 4-sulfanilylpyridine functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis [1]. While this is a class-wide mechanism, the potency and selectivity for DHPS can vary. More importantly, the antibacterial efficacy of 4-sulfanilylpyridine is directly linked to its degree of ionization at physiological pH. Its pKa of approximately 8.43 means it remains largely unionized in the blood (pH 7.4), which facilitates diffusion across bacterial membranes . In contrast, more acidic sulfonamides like sulfadiazine (pKa 6.5) or sulfathiazole (pKa 7.2) are more extensively ionized at physiologic pH, a property that was shown to correlate with their greater potency compared to 4-sulfanilylpyridine [2].

Enzymology Mechanism of Action DHPS Sulfonamide

Targeted Research and Industrial Applications for 4-Sulfanilylpyridine Based on Differential Evidence


Metabolism and Pharmacogenomics Research for Prodrug Activation (Sulfasalazine)

4-Sulfanilylpyridine is the essential active metabolite for any study modeling the in vivo activation of sulfasalazine. Procure this compound to accurately represent the sulfonamide moiety in experiments investigating colonic bacterial azoreductase activity, the subsequent systemic absorption of sulfapyridine, and its downstream metabolic fate [1]. Research on the impact of NAT2 acetylator phenotype on pharmacokinetics and toxicity is critically dependent on authentic 4-sulfanilylpyridine as both a standard and an analyte [2].

Comparative Toxicology and Safety Screening of Early-Generation Sulfonamides

4-Sulfanilylpyridine serves as a benchmark compound for evaluating the relative toxicity of new chemical entities within the sulfonamide class. Its established, higher toxicity profile—being 1.54x more toxic than sulfathiazole in acute models [1]—makes it an ideal positive control in assays designed to assess myelotoxicity (e.g., agranulocytosis risk) or crystalluria potential, which is directly linked to its low aqueous solubility [2]. It is a key reference standard for any screening cascade aiming to identify safer analogs.

Analytical Method Development and Environmental Fate Studies

Due to its specific physicochemical signature—a water solubility of 268 mg/L and a logP of approximately 0.35 [1]—4-sulfanilylpyridine is a valuable analyte for developing and validating analytical methods, such as HPLC-MS/MS, for detecting sulfonamide residues in complex matrices [2]. Its distinct mobility and persistence in soil-water systems, as evidenced by comparative sorption studies with sulfamethoxazole, make it a key compound for environmental chemists modeling the transport and fate of pharmaceutical pollutants.

Medicinal Chemistry and SAR Studies on Sulfonamide Scaffolds

4-Sulfanilylpyridine is a pivotal compound for medicinal chemistry education and research programs focused on the evolution of sulfonamide antibacterials. It provides a clear, data-backed example of how a single heterocyclic substitution (pyridine for the amino group of sulfanilamide) can dramatically improve in vivo efficacy against specific pathogens [1]. Furthermore, its pKa (8.43) and corresponding ionization state at physiological pH offer a practical case study for understanding the relationship between a drug's acid-base properties, membrane permeability, and antimicrobial potency relative to more acidic and more potent analogs like sulfadiazine [2].

Technical Documentation Hub

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16 linked technical documents
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